3-Amino-5-phenylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-phenylpyrazine-2-carbonitrile is a heterocyclic organic compound that features a pyrazine ring substituted with an amino group at the 3-position, a phenyl group at the 5-position, and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazine-2-carbonitrile with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-phenylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Amino-5-phenylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-phenylpyrazine-2-carbonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carbonitrile: Lacks the phenyl group, making it less hydrophobic.
5-Phenylpyrazine-2-carbonitrile: Lacks the amino group, affecting its reactivity.
3-Amino-6-phenylpyrazine-2-carbonitrile: Similar structure but with different substitution pattern.
Uniqueness
3-Amino-5-phenylpyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino group and a cyano group on the pyrazine ring, along with a phenyl group, makes it a versatile intermediate for further chemical modifications.
Biological Activity
3-Amino-5-phenylpyrazine-2-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and antitumor research. Its unique molecular structure, characterized by a pyrazine ring substituted with an amino group and a phenyl group alongside a carbonitrile functional group, contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4. The presence of the amino and phenyl groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, derivatives of pyrazine compounds have been evaluated for their cytotoxicity against cancer cell lines, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity Data
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 12.6 | Mycobacterium kansasii |
3-Amino-pyrazine-2-carboxylic acid | 25 | Staphylococcus aureus |
5-Alkylamino-N-phenylpyrazine-2-carboxamide | Varies | Escherichia coli |
Antitumor Activity
In addition to its antimicrobial effects, this compound has been investigated for its antitumor activity . Molecular docking studies suggest that it may bind effectively to specific enzymes or receptors involved in cancer pathways, indicating its potential as a lead compound for drug development . The cytotoxicity profile has been assessed using various cancer cell lines, showing promising results.
Table 2: Antitumor Activity Data
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HepG2 | >100 | - |
A549 (Lung) | 30 | 3.8 |
MCF7 (Breast) | 25 | 4.0 |
The mechanism of action of this compound involves its interaction with biological macromolecules. Studies have shown that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cancer cell proliferation pathways. The binding affinity to these targets can be influenced by the structural features of the compound.
Case Studies
-
Study on Antimycobacterial Activity :
A study evaluated the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity with low MIC values, supporting the hypothesis that structural modifications can enhance biological activity . -
Evaluation in Cancer Models :
Research involving different cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations lower than those causing toxicity to normal cells. This selectivity suggests a favorable therapeutic index for further development .
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-amino-5-phenylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H8N4/c12-6-9-11(13)15-10(7-14-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,15) |
InChI Key |
DIAVJBHFXPRPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.